Cas no 1196152-35-8 (Ethyl 3-aminofuran-2-carboxylate)

Ethyl 3-aminofuran-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-aminofuran-2-carboxylate
- AB55412
- AK100588
- ANW-70103
- CTK8C3446
- KB-252927
- AKOS006311940
- Ethyl3-aminofuran-2-carboxylate
- DTXSID40717180
- CS-0298852
- A892515
- SCHEMBL12559200
- EN300-4292641
- 1196152-35-8
- DB-430062
-
- MDL: MFCD09953567
- インチ: InChI=1S/C7H9NO3/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2,8H2,1H3
- InChIKey: HXELJVYXYWJKFL-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=C(C=CO1)N
計算された属性
- せいみつぶんしりょう: 155.058243149g/mol
- どういたいしつりょう: 155.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 65.5Ų
Ethyl 3-aminofuran-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM122158-10g |
ethyl 3-aminofuran-2-carboxylate |
1196152-35-8 | 97% | 10g |
$1132 | 2021-08-05 | |
Alichem | A159002805-10g |
Ethyl 3-aminofuran-2-carboxylate |
1196152-35-8 | 97% | 10g |
$1050.84 | 2023-09-04 | |
Alichem | A159002805-25g |
Ethyl 3-aminofuran-2-carboxylate |
1196152-35-8 | 97% | 25g |
$1611.20 | 2023-09-04 | |
Enamine | EN300-4292641-0.25g |
ethyl 3-aminofuran-2-carboxylate |
1196152-35-8 | 95.0% | 0.25g |
$498.0 | 2025-03-15 | |
Enamine | EN300-4292641-5.0g |
ethyl 3-aminofuran-2-carboxylate |
1196152-35-8 | 95.0% | 5.0g |
$1572.0 | 2025-03-15 | |
Enamine | EN300-4292641-0.05g |
ethyl 3-aminofuran-2-carboxylate |
1196152-35-8 | 95.0% | 0.05g |
$455.0 | 2025-03-15 | |
Ambeed | A434506-5g |
Ethyl 3-aminofuran-2-carboxylate |
1196152-35-8 | 97% | 5g |
$2320.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369522-1g |
Ethyl 3-aminofuran-2-carboxylate |
1196152-35-8 | 97% | 1g |
¥7644.00 | 2024-08-09 | |
Chemenu | CM122158-1g |
ethyl 3-aminofuran-2-carboxylate |
1196152-35-8 | 97% | 1g |
$259 | 2021-08-05 | |
Chemenu | CM122158-5g |
ethyl 3-aminofuran-2-carboxylate |
1196152-35-8 | 97% | 5g |
$813 | 2021-08-05 |
Ethyl 3-aminofuran-2-carboxylate 関連文献
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Walid A. M. Elgaher,Martina Fruth,Matthias Groh,J?rg Haupenthal,Rolf W. Hartmann RSC Adv. 2014 4 2177
Ethyl 3-aminofuran-2-carboxylateに関する追加情報
Ethyl 3-aminofuran-2-carboxylate (CAS No. 1196152-35-8): An Overview of Its Structure, Synthesis, and Applications in Medicinal Chemistry
Ethyl 3-aminofuran-2-carboxylate (CAS No. 1196152-35-8) is a versatile organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of furan derivatives, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
The structure of ethyl 3-aminofuran-2-carboxylate is characterized by a five-membered furan ring with an amino group and an ethyl ester group attached to the carboxylic acid moiety. The furan ring, a heterocyclic aromatic compound, provides the molecule with stability and reactivity, while the amino and ester groups offer functional versatility for further chemical modifications.
In recent years, ethyl 3-aminofuran-2-carboxylate has been extensively studied for its potential as a building block in the synthesis of various bioactive compounds. One of the key areas of research has been its use in the development of novel antimicrobial agents. Studies have shown that derivatives of ethyl 3-aminofuran-2-carboxylate exhibit potent antibacterial and antifungal activities against a range of pathogens, making them promising candidates for the treatment of infectious diseases.
Another significant application of ethyl 3-aminofuran-2-carboxylate is in the field of cancer research. Researchers have explored its potential as a scaffold for designing anticancer drugs. The unique combination of the furan ring and the amino group allows for the creation of molecules with high binding affinity to specific protein targets involved in cancer cell proliferation and survival. For instance, a recent study published in the *Journal of Medicinal Chemistry* reported that a derivative of ethyl 3-aminofuran-2-carboxylate demonstrated selective cytotoxicity against human breast cancer cells while showing minimal toxicity to normal cells.
The synthesis of ethyl 3-aminofuran-2-carboxylate can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of furfurylamine with ethyl chloroformate in the presence of a base such as triethylamine. This reaction yields ethyl 3-aminofuran-2-carboxylate with high purity and yield. Another approach involves the condensation of furfuraldehyde with ammonia followed by esterification with ethanol in the presence of an acid catalyst.
Despite its promising applications, the use of ethyl 3-aminofuran-2-carboxylate in pharmaceuticals requires careful consideration of its safety and toxicity profiles. Preclinical studies have shown that this compound is generally well-tolerated at therapeutic doses, but further research is needed to fully understand its long-term effects and potential side effects.
In addition to its medicinal applications, ethyl 3-aminofuran-2-carboxylate has also found use in other areas such as materials science. Its ability to form stable complexes with metal ions makes it a valuable ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies.
The ongoing research on ethyl 3-aminofuran-2-carboxylate highlights its multifaceted nature and underscores its importance as a key intermediate in various chemical processes. As new synthetic methods and biological applications continue to be discovered, this compound is likely to play an increasingly significant role in advancing our understanding and treatment of various diseases.
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